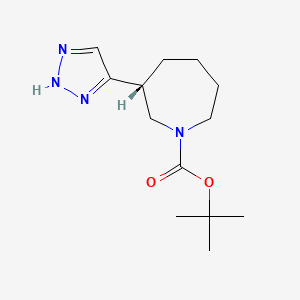

tert-butyl (3R)-3-(1H-triazol-5-yl)azepane-1-carboxylate

Description

Properties

Molecular Formula |

C13H22N4O2 |

|---|---|

Molecular Weight |

266.34 g/mol |

IUPAC Name |

tert-butyl (3R)-3-(2H-triazol-4-yl)azepane-1-carboxylate |

InChI |

InChI=1S/C13H22N4O2/c1-13(2,3)19-12(18)17-7-5-4-6-10(9-17)11-8-14-16-15-11/h8,10H,4-7,9H2,1-3H3,(H,14,15,16)/t10-/m1/s1 |

InChI Key |

PGBAVLKWFQUTLC-SNVBAGLBSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCCC[C@H](C1)C2=NNN=C2 |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC(C1)C2=NNN=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3R)-3-(1H-triazol-5-yl)azepane-1-carboxylate typically involves the following steps:

Formation of the Azepane Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the Triazole Ring: The triazole ring can be introduced via click chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

tert-Butyl Protection: The carboxylate group is often protected with a tert-butyl group to prevent unwanted reactions during synthesis.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the triazole ring.

Reduction: Reduction reactions could target the azepane ring or the triazole ring.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the triazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be used.

Substitution: Reagents such as halogens or alkylating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield triazole N-oxides, while reduction could lead to partially or fully reduced azepane derivatives.

Scientific Research Applications

Biological Activities

Research indicates that tert-butyl (3R)-3-(1H-triazol-5-yl)azepane-1-carboxylate exhibits various biological activities:

- Antimicrobial Properties : Compounds containing triazole rings have shown efficacy against a range of pathogens, including fungi and bacteria.

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit certain cancer cell lines, although more extensive studies are needed to establish its mechanism of action.

A detailed study on its pharmacological profile is essential for understanding its potential therapeutic uses.

Applications in Drug Development

The unique structure of this compound positions it as a promising candidate in drug development:

- Lead Compound in Antifungal Agents : Given its triazole moiety, it can be explored as a scaffold for developing new antifungal drugs.

- Cancer Therapeutics : Its potential anticancer properties warrant further investigation to develop targeted therapies.

- Metal Coordination Chemistry : The ability to form complexes with metal ions could be utilized in creating novel catalysts or imaging agents.

Case Study 1: Antimicrobial Efficacy

A study conducted on various triazole derivatives demonstrated that compounds similar to this compound exhibited significant antifungal activity against Candida species. The study highlighted the importance of structural modifications in enhancing bioactivity .

Case Study 2: Anticancer Research

In vitro studies have shown that triazole-based compounds can induce apoptosis in cancer cell lines. Further research into this compound could provide insights into its mechanisms and efficacy against specific cancers .

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The triazole ring could play a crucial role in binding to these targets, while the azepane ring might influence the compound’s overall conformation and bioavailability.

Comparison with Similar Compounds

Stereoisomeric Comparison: (3R) vs. (3S) Enantiomers

The (3S)-enantiomer, tert-butyl (3S)-3-(1H-triazol-5-yl)azepane-1-carboxylate , shares identical molecular formula and weight with the (3R)-isomer but differs in stereochemistry. Key distinctions include:

- Synthesis Purity : The (3S)-isomer is available commercially at ≥97% purity , suggesting established synthetic protocols for enantiomeric resolution (e.g., chiral chromatography or asymmetric catalysis).

- Physicochemical Properties: Both enantiomers exhibit similar solubility and stability due to identical functional groups.

- Biological Activity : Enantiomers often display divergent bioactivity. For example, in kinase inhibitors, one enantiomer may exhibit higher target affinity than the other .

Table 1: Stereoisomer Comparison

| Property | (3R)-Isomer | (3S)-Isomer |

|---|---|---|

| CAS Number | 2384722-09-0 | 2381149-47-7 |

| Purity | ≥97% | ≥97% |

| Molecular Weight | 266.34 g/mol | 266.34 g/mol |

Azepane and Pyrrolidine Derivatives

describes two β-diamine building blocks:

Benzyl 5-(tert-butyl)-3-(isobutylamino)azepane-1-carboxylate: Features a benzyl carbamate and isobutylamino substituent.

Benzyl 4-(isobutylamino)-2,2-dimethylpyrrolidine-1-carboxylate: A pyrrolidine analog with a smaller 5-membered ring.

Key Comparisons :

- Ring Size: Azepane (7-membered) vs. pyrrolidine (5-membered).

- Substituents: The target compound’s triazole group replaces the isobutylamino group, introducing aromaticity and hydrogen-bonding capacity.

- Synthetic Yield : The pyrrolidine derivative was synthesized in higher yield (64%) compared to the azepane analog (39%), likely due to steric challenges in 7-membered ring systems .

Triazole-Containing Carbamates

reports tert-butyl 2-[2-(1H-triazol-5-yl)ethoxy]acetate , a triazole-linked ethoxy acetate. Differences include:

Carbamate Derivatives with Varied Ring Systems

- Piperidine Derivative : tert-butyl (3R,4S)-4-(4-ethoxyphenyl)-3-(methylsulfonyl)piperidine-1-carboxylate () contains a piperidine ring with bulky aryl and sulfonyl groups. The ethoxyphenyl group enhances lipophilicity, contrasting with the target’s polar triazole .

- Diazepane Derivative : tert-butyl (7R)-7-methyl-1,4-diazepane-1-carboxylate () features a 7-membered diazepane ring with a methyl group. The additional nitrogen in diazepane may alter basicity and metal coordination .

Biological Activity

tert-butyl (3R)-3-(1H-triazol-5-yl)azepane-1-carboxylate is a synthetic compound characterized by its unique triazole and azepane structures. This compound has garnered attention for its potential biological activities, which are critical in the fields of medicinal chemistry and pharmacology. Understanding its biological activity can lead to the development of novel therapeutic agents.

- Molecular Formula : C13H22N4O2

- Molar Mass : 266.35 g/mol

- CAS Number : 2380371-92-4

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the triazole ring enhances the compound's ability to form hydrogen bonds, which can facilitate binding to target proteins.

Biological Activity Overview

Research studies have explored the biological activities of this compound, revealing its potential as an enzyme inhibitor and modulator of various biological pathways.

Enzyme Inhibition

A study focusing on enzyme kinetics demonstrated that compounds containing triazole moieties can act as selective inhibitors of carboxylesterase (CaE). The results indicated that this compound may exhibit similar inhibitory properties, enhancing the understanding of its role in enzymatic reactions .

Case Studies

- Inhibition of Carboxylesterase

- Antioxidant Activity

Data Table: Biological Activities Summary

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing tert-butyl (3R)-3-(1H-triazol-5-yl)azepane-1-carboxylate with high enantiomeric purity?

- Methodology : Utilize a multi-step approach starting with azepane ring formation via reductive amination, followed by triazole incorporation via Huisgen cycloaddition (click chemistry). For enantiocontrol, employ chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation precursors). Protect the tert-butyl carboxylate group during reactive steps using Boc (tert-butoxycarbonyl) strategies. Purify intermediates via column chromatography and confirm stereochemistry with chiral HPLC or polarimetry .

Q. How can the structural integrity of this compound be validated during synthesis?

- Methodology : Combine spectroscopic techniques:

- NMR : Analyze , , and 2D NMR (COSY, HSQC) to confirm azepane ring conformation and triazole regiochemistry.

- Mass Spectrometry : Use HRMS (High-Resolution MS) to verify molecular formula.

- X-ray Crystallography : Resolve ambiguous stereochemistry or regiochemistry by crystallizing derivatives (e.g., salt forms) .

Q. What experimental conditions stabilize the triazole moiety during reactions involving this compound?

- Methodology : Avoid strong oxidizing agents (e.g., ) or high temperatures (>100°C) that may degrade the triazole ring. Use inert atmospheres (N/Ar) for reactions involving metals (e.g., Pd-catalyzed couplings). Monitor stability via TLC or LC-MS at intermediate stages .

Advanced Research Questions

Q. How can computational modeling predict the conformational flexibility of this compound in drug-target interactions?

- Methodology : Perform molecular dynamics (MD) simulations using software like AMBER or GROMACS. Parameterize the molecule with force fields (e.g., GAFF2) and analyze binding poses to targets (e.g., enzymes or receptors). Validate predictions with SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) binding assays .

Q. What strategies resolve contradictions in biological activity data for analogs of this compound?

- Methodology : Conduct SAR (Structure-Activity Relationship) studies by synthesizing derivatives with systematic modifications (e.g., triazole substitution, azepane ring size). Use orthogonal assays (e.g., enzymatic inhibition vs. cellular viability) to differentiate direct target engagement from off-target effects. Cross-validate with knockout/knockdown models in cellular studies .

Q. How can enantioselective synthesis of this compound be optimized for scalability?

- Methodology : Screen chiral catalysts (e.g., Jacobsen’s thiourea catalysts) in asymmetric hydrogenation or cycloaddition reactions. Optimize solvent systems (e.g., DMF/water biphasic) and catalyst loading via DoE (Design of Experiments). Use inline PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Q. What analytical techniques quantify trace impurities in this compound batches?

- Methodology : Employ UPLC-PDA-MS with charged aerosol detection (CAD) for non-UV-active impurities. Use qNMR with internal standards (e.g., 1,3,5-trimethoxybenzene) for absolute quantification. For chiral impurities, apply chiral stationary phases (e.g., Chiralpak AD-H) in SFC (Supercritical Fluid Chromatography) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.